1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol
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Description
1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol , also known by its chemical structure, is a compound with the following properties:
- Empirical Formula : C₁₁H₁₂N₂O₂
- Molecular Weight : 204.23 g/mol
- SMILES String : COC1=CC=C(C2=CC(CN)=NO2)C=C1
- It appears as a solid substance.
Synthesis Analysis
The synthesis of this compound involves specific chemical reactions and steps. Unfortunately, I do not have access to detailed synthetic procedures for this specific compound. Researchers typically employ organic synthesis techniques to create such molecules. Further literature exploration would be necessary to uncover the exact synthetic pathway.
Molecular Structure Analysis
The molecular structure of 1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol consists of an isoxazole ring (with a 4-methoxyphenyl substituent) attached to a pyridine ring. The hydroxyl group at the ethan-1-ol end contributes to its overall polarity and reactivity.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in different solvents (e.g., water, organic solvents).
- Melting Point : Determine the temperature at which it transitions from solid to liquid.
- Boiling Point : Explore the temperature at which it vaporizes.
- Stability : Assess its stability under various conditions (e.g., light, heat, pH).
Safety And Hazards
- Toxicity : The compound is classified as Acute Toxicity Category 3 (oral exposure).
- Storage : Store it as a combustible, acute toxic substance (Class Code 6.1C).
- Handling Precautions : Follow safety guidelines to prevent exposure.
- Flash Point : Not applicable.
Future Directions
Researchers should:
- Investigate its pharmacological properties.
- Explore potential applications (e.g., drug development, agrochemicals).
- Conduct toxicity studies.
- Collaborate for further characterization.
Please note that this analysis is based on available information, and additional research is essential for a comprehensive understanding. For specific details, consult relevant scientific literature123.
properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-pyridin-3-ylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-17(20,13-4-3-9-18-11-13)16-10-15(19-22-16)12-5-7-14(21-2)8-6-12/h3-11,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZENESLJWVMNAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)(C2=CC(=NO2)C3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol |
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